molecular formula C20H20N2O3S2 B5591092 N-benzyl-4-[benzyl(methyl)sulfamoyl]thiophene-2-carboxamide

N-benzyl-4-[benzyl(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B5591092
M. Wt: 400.5 g/mol
InChI Key: VGQBXBIRIHYZBH-UHFFFAOYSA-N
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Description

N-benzyl-4-[benzyl(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[benzyl(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with benzylamine, followed by sulfonation with benzyl(methyl)sulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[benzyl(methyl)sulfamoyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, iodine, and other halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Scientific Research Applications

N-benzyl-4-[benzyl(methyl)sulfamoyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-[benzyl(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-methylbenzamide: Shares structural similarities but lacks the thiophene ring and sulfonamide group.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the benzyl and sulfonamide groups.

Uniqueness

N-benzyl-4-[benzyl(methyl)sulfamoyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene ring and sulfonamide group enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-benzyl-4-[benzyl(methyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-22(14-17-10-6-3-7-11-17)27(24,25)18-12-19(26-15-18)20(23)21-13-16-8-4-2-5-9-16/h2-12,15H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQBXBIRIHYZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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